

Spectroscopic and Biological Insights into 11-Methylforsythide: A Technical Guide

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Compound of Interest

Compound Name: 11-Methylforsythide

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This technical guide provides a comprehensive overview of the spectroscopic data for **11-Methylforsythide**, a natural product found in the fruits and leaves of *Forsythia suspensa*. Due to the limited availability of direct spectroscopic data for **11-Methylforsythide**, this document presents a detailed analysis of its parent compound, forsythide, and extrapolates the expected spectral characteristics of the methylated analog. This guide also explores the relevant biological context, including a detailed experimental protocol for the isolation and analysis of related compounds and a proposed signaling pathway.

Spectroscopic Data Analysis

While specific experimental spectra for **11-Methylforsythide** (CAS 159598-00-2) are not readily available in public databases, its structure is closely related to the well-characterized compound, forsythide. By analyzing the spectroscopic data of forsythide, we can predict the key spectral features of its 11-methylated derivative with a high degree of confidence.

Mass Spectrometry (MS) of Forsythide and Predicted Data for 11-Methylforsythide

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For forsythide, the molecular formula is $C_{16}H_{22}O_{11}$.

Table 1: Mass Spectrometry Data for Forsythide and Predicted Data for **11-Methylforsythide**

Compound	Molecular Formula	Predicted Monoisotopic Mass (Da)	Key Fragment Ions (m/z)
Forsythide	C ₁₆ H ₂₂ O ₁₁	390.1162	[M-H] ⁻ at 389.1087
11-Methylforsythide	C ₁₇ H ₂₄ O ₁₁	404.1318	[M-H] ⁻ at 403.1243, [M+Na] ⁺ at 427.1111

The addition of a methyl group (CH₃) to forsythide to form **11-Methylforsythide** will increase the molecular weight by 14.01565 Da. This will be readily observable in the mass spectrum, with the molecular ion peak shifting accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Forsythide and Predicted Shifts for 11-Methylforsythide

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. While a complete, assigned NMR spectrum for forsythide is not available in the aggregated search results, we can infer the expected signals based on its structure and the known chemical shifts of similar compounds isolated from *Forsythia suspensa*.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Forsythide and **11-Methylforsythide**

Proton	Forsythide (Predicted δ , ppm)	11-Methylforsythide (Predicted δ , ppm)	Rationale for Shift
H-1	~4.8	~4.8	Glycosidic proton, unlikely to be significantly affected.
H-7	~5.2	~5.2	Olefinic proton, minor changes expected.
-OCH ₃	N/A	~3.7	Characteristic singlet for a methyl ester.

Table 3: Predicted ^{13}C NMR Chemical Shifts for Key Carbons in Forsythide and **11-Methylforsythide**

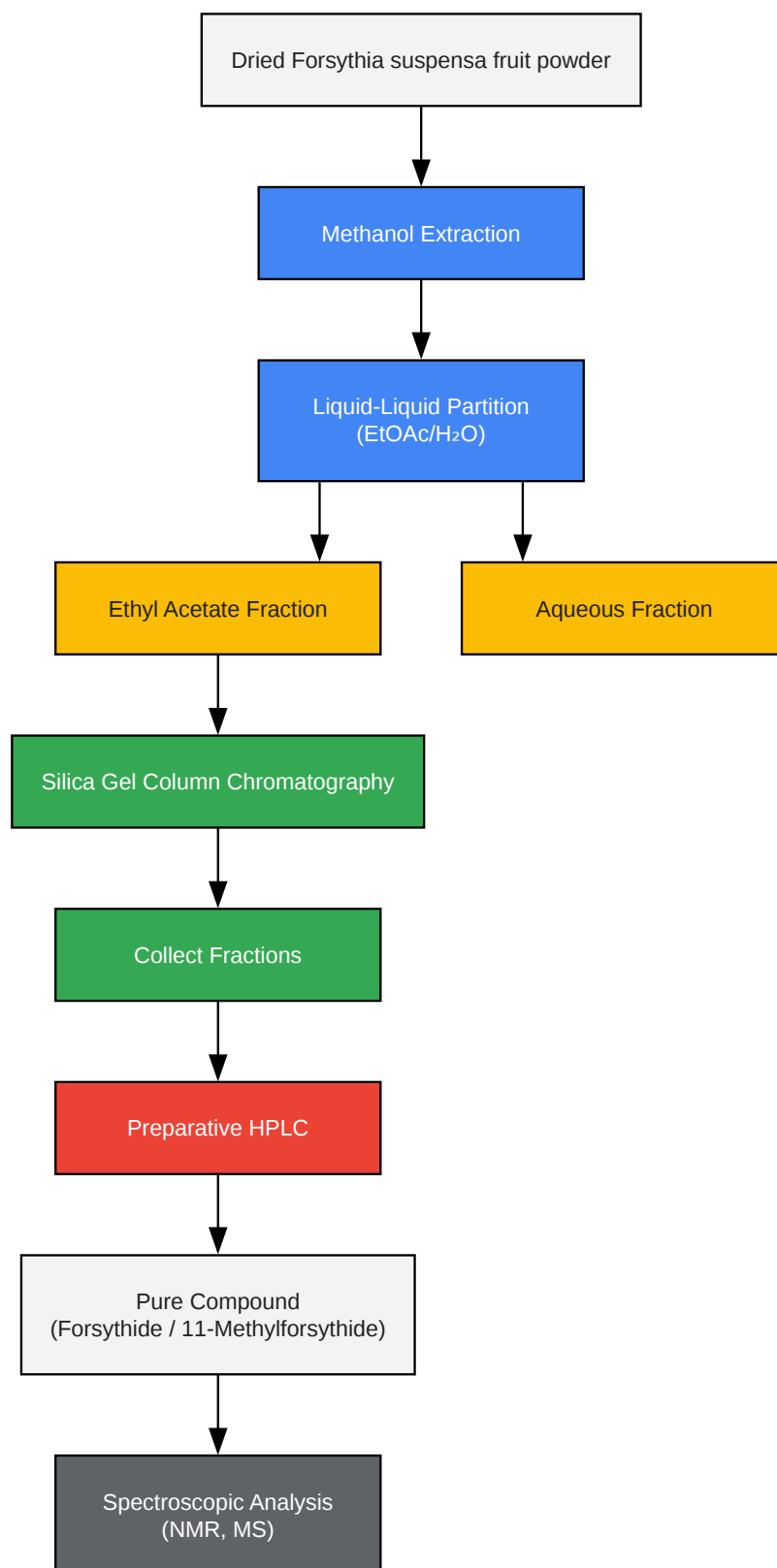
Carbon	Forsythide (Predicted δ , ppm)	11-Methylforsythide (Predicted δ , ppm)	Rationale for Shift
C-1	~100	~100	Anomeric carbon, minor changes expected.
C-11 (Carbonyl)	~170	~169	Minor shift due to esterification.
-OCH ₃	N/A	~52	Characteristic signal for a methyl ester carbon.

The most significant difference in the NMR spectra of **11-Methylforsythide** compared to forsythide will be the appearance of a new singlet in the ^1H NMR spectrum around 3.7 ppm, integrating to three protons, and a new signal in the ^{13}C NMR spectrum around 52 ppm. These signals are characteristic of the methyl ester group.

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of compounds from *Forsythia suspensa*, based on common phytochemical investigation procedures.

Extraction and Isolation Workflow



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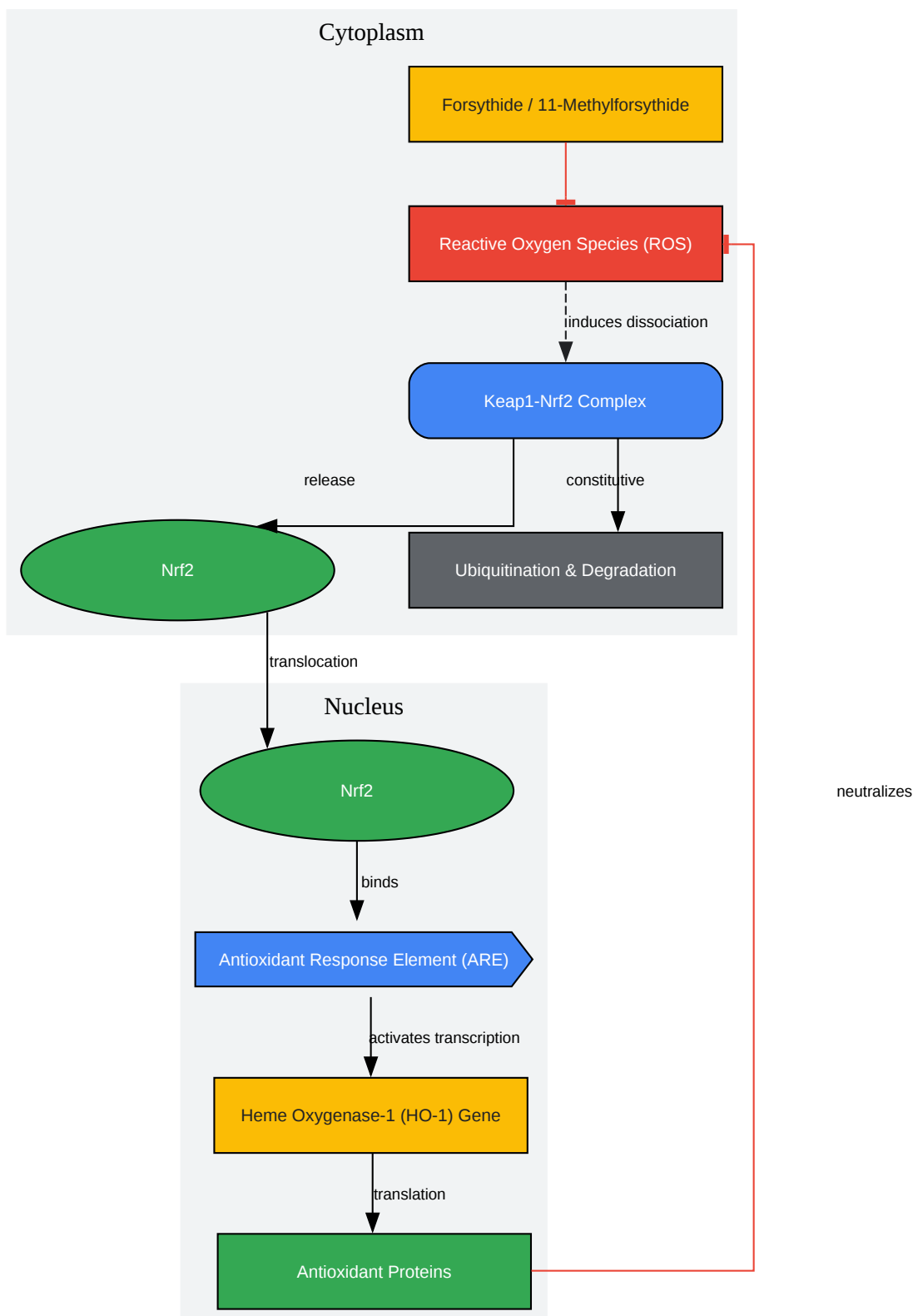
Figure 1. A generalized workflow for the isolation of compounds from Forsythia suspensa.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a Bruker Avance spectrometer (400 or 600 MHz for ^1H) using deuterated methanol (CD_3OD) or chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are acquired using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

Biological Signaling Pathway

Forsythide and its derivatives have been reported to possess antioxidant and anti-inflammatory properties. A related compound, forsythiaside A, has been shown to exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.^[1] This pathway is a key regulator of cellular defense against oxidative stress.



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- 1. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
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